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Compound of Interest

Compound Name:
1-Pyridin-3-yl-1H-pyrrole-2-

carbaldehyde

Cat. No.: B1274588 Get Quote

Disclaimer: The chemical compound associated with CAS number 383136-42-3, "1-(5-tert-

butyl-1,3-thiazol-2-yl)-N-[[4-(4-phenylpiperazin-1-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-

amine," as specified in the topic, is not well-documented in publicly available scientific

literature. Therefore, this technical guide provides a comprehensive overview of a closely

related and well-studied compound from the same chemical class: CHMFL-FLT3-213, a potent

Type II FLT3 kinase inhibitor. This guide is intended to serve as a representative example for

researchers, scientists, and drug development professionals interested in the pyrazolo[3,4-

d]pyrimidine scaffold.

The pyrazolo[3,4-d]pyrimidine nucleus is a significant scaffold in medicinal chemistry, acting as

an isostere of adenine and thus a privileged structure for developing kinase inhibitors.[1][2]

These compounds are frequently investigated for their potential in cancer therapy.[2][3]

Chemical Information: CHMFL-FLT3-213
CHMFL-FLT3-213 is a potent and selective Type II inhibitor of FMS-like tyrosine kinase 3

(FLT3), particularly effective against mutations that confer resistance to other inhibitors.
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Property Value

IUPAC Name

1-(4-(4-Amino-3-(4-(2-

morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-

d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-

3-yl)urea

Molecular Formula C37H40N10O4

Molecular Weight 700.78 g/mol

CAS Number 2054612-32-7

Core Scaffold Pyrazolo[3,4-d]pyrimidine

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of a

substituted pyrazole ring followed by cyclization to form the fused pyrimidine ring. Microwave-

assisted organic synthesis (MAOS) has been shown to be an efficient method for preparing

these scaffolds in high yields and with reduced reaction times.[1] A general synthetic approach

starts from 5-amino-4-cyanopyrazoles, which are then cyclized with reagents like formamide to

yield the 4-amino-pyrazolo[3,4-d]pyrimidine core.[1] Further functionalization at various

positions allows for the synthesis of a diverse library of inhibitors.[4][5]

Mechanism of Action
CHMFL-FLT3-213 functions as a Type II kinase inhibitor. Unlike Type I inhibitors that bind to the

active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out"

conformation. This often leads to higher selectivity. The compound targets the ATP-binding

pocket of the FLT3 kinase, preventing the phosphorylation of the receptor and the subsequent

activation of downstream signaling pathways that drive cell proliferation and survival in certain

types of acute myeloid leukemia (AML).[6]

Signaling Pathways
Mutations in the FLT3 receptor, such as internal tandem duplications (FLT3-ITD), lead to its

constitutive activation, which promotes cancer cell survival and proliferation through several
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key signaling pathways.[7][8] These include the RAS/MEK/ERK, PI3K/AKT, and STAT5

pathways.[7] FLT3 inhibitors like CHMFL-FLT3-213 block the initial autophosphorylation of the

receptor, thereby inhibiting these downstream cascades and inducing apoptosis in cancer cells.
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FLT3 signaling pathway and point of inhibition.

Quantitative Data
The inhibitory activity of CHMFL-FLT3-213 has been quantified against various FLT3 mutants

and in cell-based assays.
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Target Assay Type IC50 (nM) Reference

FLT3-ITD Biochemical 1 [6]

FLT3-D835Y Biochemical 1 [6]

FLT3-ITD-D835Y Biochemical 1 [6]

FLT3-ITD-F691L Biochemical 3 [6]

MV4-11 cells (FLT3-

ITD)
Cell Proliferation 1.8 [6]

Molm13 cells (FLT3-

ITD)
Cell Proliferation 3.2 [6]

Experimental Protocols
Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are

representative protocols for biochemical and cell-based assays.

Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced during a kinase reaction, which correlates

with kinase activity.[9][10]

Materials:

Recombinant human FLT3 kinase

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[10]

ATP

Tyrosine kinase substrate peptide

Test compound (e.g., CHMFL-FLT3-213) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit
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384-well white opaque plates

Procedure:

Compound Plating: Add serial dilutions of the test compound or DMSO (vehicle control) to

the wells of a 384-well plate.

Enzyme Addition: Add the recombinant FLT3 enzyme to each well.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes.

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to

ATP. Incubate for 30 minutes.

Luminescence Reading: Measure the luminescence of each well using a plate reader. The

signal is proportional to the kinase activity.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-

response curve.
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Workflow for an in vitro FLT3 kinase assay.
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Cell-Based Proliferation Assay
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines that are

dependent on FLT3 signaling.

Materials:

AML cell line (e.g., MV4-11, which harbors the FLT3-ITD mutation)

Complete cell culture medium

Test compound dissolved in DMSO

Cell viability reagent (e.g., CellTiter-Glo®)

96-well clear-bottom white plates

Procedure:

Cell Seeding: Seed the AML cells at a low density into the wells of a 96-well plate.

Compound Addition: Add serial dilutions of the test compound to the wells. Include a DMSO-

only control.

Incubation: Incubate the plate for a period that allows for several cell divisions (e.g., 72

hours).

Viability Measurement: Add the cell viability reagent to each well according to the

manufacturer's protocol.

Signal Reading: Measure the luminescence or fluorescence using an appropriate plate

reader.

Data Analysis: Calculate the percentage of proliferation inhibition relative to the DMSO

control and determine the IC50 value.

Pharmacokinetics and In Vivo Efficacy
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The development of pyrazolo[3,4-d]pyrimidines for clinical use requires favorable

pharmacokinetic properties.[11] Poor aqueous solubility is a common challenge with this class

of compounds, often necessitating the development of prodrugs or specialized formulations like

nanoparticles or liposomes to improve bioavailability.[5][12][13]

For CHMFL-FLT3-213, in vivo studies have demonstrated an acceptable oral bioavailability (F

= 19%).[6] In a xenograft model using MV4-11 cells, oral administration of the compound at 15

mg/kg once daily resulted in significant tumor growth inhibition (TGI = 97%) without obvious

toxicity, highlighting its potential as a therapeutic candidate for FLT3-ITD positive AML.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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